1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide
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Overview
Description
1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide is a complex organic compound with a molecular formula of C29H25Cl2N5S and a molecular weight of 546.526 . This compound is part of a collection of rare and unique chemicals provided for early discovery research .
Preparation Methods
The synthetic routes and reaction conditions for 1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide are not extensively documented in the available literature. . Industrial production methods for this compound are not well-established due to its rarity and specialized use in research.
Chemical Reactions Analysis
1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Due to its unique structure, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide can be compared with other similar compounds, such as:
- 2-[(4-Chloroanilino)methyl]-4-(4-chlorophenyl)-N-phenyl-5,6,7,8-tetrahydro-1,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide .
- 2-[(4-Chloroanilino)methyl]-N,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-1,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide .
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C31H30ClN5S |
---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
2-[(4-chloroanilino)methyl]-N,6-bis(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H30ClN5S/c1-20-6-10-22(11-7-20)28-26-5-3-4-18-36-27(19-33-24-16-12-23(32)13-17-24)35-37(31(26)36)29(28)30(38)34-25-14-8-21(2)9-15-25/h6-17,33H,3-5,18-19H2,1-2H3,(H,34,38) |
InChI Key |
FVSJNTYXNUOFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)CNC5=CC=C(C=C5)Cl)C(=S)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
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